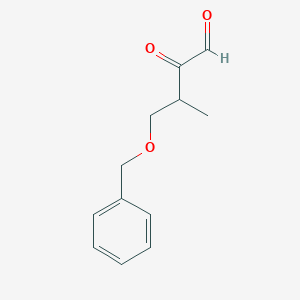
4-(Benzyloxy)-3-methyl-2-oxobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-methyl-2-oxobutanal is an organic compound that features a benzyloxy group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methyl-2-oxobutanal typically involves the protection of hydroxyl groups and subsequent functional group transformations. One common method includes the use of benzyl bromide for the benzyloxy protection, followed by oxidation and methylation steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methyl-2-oxobutanal undergoes several types of chemical reactions:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Benzylic bromides.
Scientific Research Applications
4-(Benzyloxy)-3-methyl-2-oxobutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-methyl-2-oxobutanal involves its interaction with various molecular targets. The benzyloxy group can participate in resonance stabilization, affecting the reactivity of the compound. The carbonyl group can undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
- **
Properties
CAS No. |
91751-26-7 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-2-oxo-4-phenylmethoxybutanal |
InChI |
InChI=1S/C12H14O3/c1-10(12(14)7-13)8-15-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
RLBRMYNBNNDJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
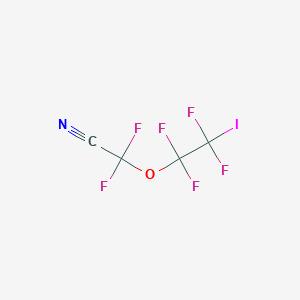
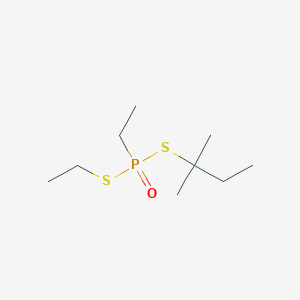
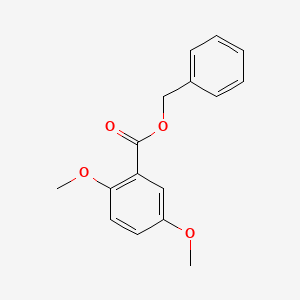
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
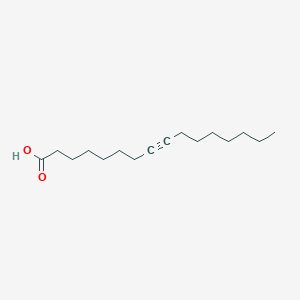
silane](/img/structure/B14350178.png)

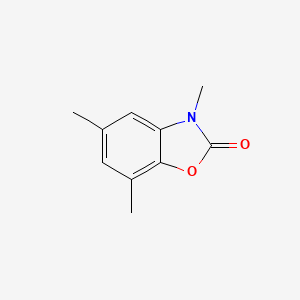
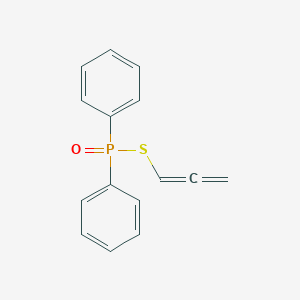

![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)

